N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide
CAS No.:
Cat. No.: VC1756277
Molecular Formula: C23H19N3O4S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O4S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C23H19N3O4S/c1-30-22-12-5-4-11-20(22)26-31(28,29)18-9-6-8-17(15-18)24-23(27)21-14-13-16-7-2-3-10-19(16)25-21/h2-15,26H,1H3,(H,24,27) |
| Standard InChI Key | QEXWIBSUYZXMOH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Chemical Identity
N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide is identified by several systematic and alternative names in chemical databases, establishing its formal identity within the scientific literature. The compound is classified as an aromatic amide according to its structural characteristics .
Table 1: Chemical Identity of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide
The assignment of multiple database identifiers and systematic names reflects the compound's recognition in chemical databases and suggests its potential relevance in chemical and pharmaceutical research contexts. The CHEMBL identifier indicates inclusion in the ChEMBL database, which typically contains bioactive molecules with drug-like properties.
Structural Features
The molecular structure of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide comprises several key functional groups arranged in a specific three-dimensional configuration that determines its chemical behavior and potential biological interactions.
The compound consists of four primary structural components:
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A quinoline ring system that serves as the core scaffold
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A carboxamide (amide) linkage at the 2-position of the quinoline ring
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A phenyl ring connected to the carboxamide group
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A sulfonamide group at the meta position of the phenyl ring, further connected to a 2-methoxyphenyl moiety
This arrangement creates a molecule with multiple functional groups capable of participating in various types of interactions, including hydrogen bonding (through the carboxamide and sulfonamide groups), π-π stacking (through the aromatic rings), and dipole interactions (through the methoxy group). The specific positioning of these groups establishes a unique three-dimensional structure that likely influences the compound's physicochemical properties and potential biological activity.
Physicochemical Properties
Chemical Properties
The chemical properties of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide provide insights into its potential reactivity, stability, and interactions with biological systems, which are crucial factors in determining its applications in various fields.
Table 3: Chemical Properties of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide
| Property | Value | Source |
|---|---|---|
| XLogP3-AA | 3.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
The XLogP3-AA value of 3.9 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic may facilitate membrane permeability while maintaining some degree of aqueous solubility, which is advantageous for potential biological applications. The lipophilicity is comparable to that of N-[4-(acetylsulfamoyl)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide (LogP: 3.7678), a structurally related compound .
The presence of 2 hydrogen bond donors and 6 hydrogen bond acceptors provides multiple sites for interactions with biological macromolecules such as proteins or nucleic acids. These hydrogen bonding capabilities, combined with the compound's aromatic rings for potential π-π interactions, suggest potential for specific binding to biological targets. The 6 rotatable bonds indicate moderate conformational flexibility, which may allow the molecule to adapt its shape to fit into binding sites of proteins or other biological targets.
Search result provides information about quinoline-2-carbonyl chloride (CAS: 50342-01-3), which would be a crucial intermediate in the proposed synthetic route. This compound exists as a crystalline powder with a melting point of 96-98°C and is described as having corrosive properties (Hazard Code: C) . The preparation of this acid chloride would likely involve treating quinoline-2-carboxylic acid with thionyl chloride or a similar chlorinating agent.
For the final amide coupling reaction, conditions would need to be carefully controlled to promote efficient formation of the amide bond while minimizing side reactions. Typical conditions for such reactions might include:
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Use of anhydrous solvents to prevent hydrolysis of the acid chloride
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Addition of a base (e.g., triethylamine) to neutralize HCl generated during the reaction
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Moderate temperatures to promote reaction while avoiding decomposition
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Appropriate purification methods such as recrystallization or column chromatography
Search result also describes a Suzuki coupling reaction for introducing aryl substituents to quinoline structures, which might be relevant for synthesizing precursors to N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide. The procedure involves reacting 2-chloroquinoline-4-carboxylic acid with arylboronic acid in a toluene/ethanol mixture using tetrakis(triphenylphosphine)palladium(0) as a catalyst and sodium carbonate as a base, with refluxing for 12 hours .
Structural Analogs and Related Compounds
Examining structural analogs of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide provides valuable context for understanding its properties and potential applications. Several related compounds appear in the search results, offering insights into the broader class of molecules to which this compound belongs.
Sulfonamide-Containing Compounds
Several sulfonamide-containing compounds appear in the search results, providing context for understanding this structural element of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide:
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N-(2-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide (search result ): This compound contains similar structural elements including a sulfonamide group and a 2-methoxyphenyl substituent. It has a molecular weight of 336.39 and is commercially available, suggesting established synthesis methods for compounds containing these structural features.
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N-[4-(acetylsulfamoyl)phenyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide (search result ): This analog combines quinoline and sulfonamide moieties in a different arrangement. With a molecular weight of 475.52 and molecular formula C25H21N3O5S, it is structurally similar to our target compound. Its LogP value of 3.7678 is comparable to that of N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide (3.9), suggesting similar lipophilicity characteristics.
The presence of these related compounds in chemical databases and commercial catalogs indicates research interest in molecules containing both quinoline and sulfonamide structural elements, suggesting potential applications that might also be relevant for N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-2-quinolinecarboxamide.
| Structural Feature | Potential Biological Significance |
|---|---|
| Quinoline ring | DNA intercalation, enzyme inhibition, receptor binding |
| Carboxamide linkage at 2-position | Hydrogen bonding, specific recognition by target proteins |
| Sulfonamide group | Enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity |
| 2-Methoxyphenyl group | Increased lipophilicity, specific receptor interactions, metabolic stability |
| Meta substitution pattern on phenyl ring | Specific spatial arrangement for target recognition |
The specific positioning of these structural elements creates a unique three-dimensional arrangement that may confer selectivity for particular biological targets. The moderate lipophilicity (XLogP3-AA: 3.9) and the presence of multiple hydrogen bonding sites suggest potential for penetrating biological membranes while maintaining specific interactions with target macromolecules.
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